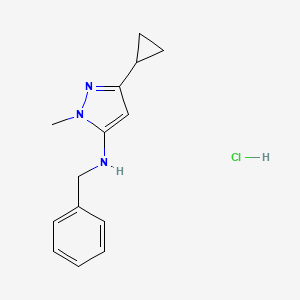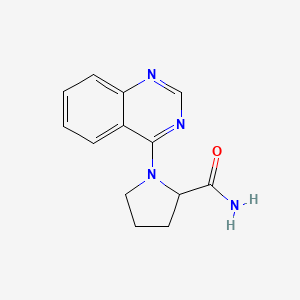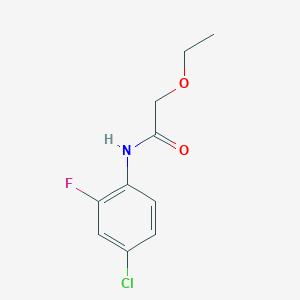![molecular formula C18H23FN4OS B12236759 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B12236759.png)
4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a pyrimidine core substituted with a fluoro group, two methyl groups, and a methoxy group linked to a piperidinyl-cyclopentathiazole moiety. This intricate structure suggests a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentathiazole ring: This can be achieved through the cyclization of a suitable thioamide with a cyclopentanone derivative under acidic conditions.
Piperidine ring formation: The cyclopentathiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or reductive amination.
Pyrimidine core synthesis: The pyrimidine ring is constructed via condensation reactions involving appropriate nitriles and amidines.
Final coupling: The methoxy group is introduced through an etherification reaction, and the fluoro and methyl groups are added via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and cyclopentathiazole moieties, leading to the formation of N-oxides and sulfoxides.
Reduction: Reduction reactions can target the pyrimidine ring and the thiazole sulfur, potentially yielding dihydropyrimidines and thiols.
Substitution: The fluoro and methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving the central nervous system.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the fluoro group and the thiazole ring enhances its binding affinity and selectivity towards specific enzymes and receptors.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the agrochemical industry as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The fluoro group enhances its binding affinity, while the thiazole ring contributes to its selectivity. The piperidine moiety may facilitate its passage through biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-chloro-2,6-dimethylpyrimidine
- 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-bromo-2,6-dimethylpyrimidine
- 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-iodo-2,6-dimethylpyrimidine
Uniqueness
The uniqueness of 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine lies in the presence of the fluoro group, which significantly enhances its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group increases the compound’s metabolic stability, binding affinity, and selectivity, making it a more potent and effective candidate for various applications.
Properties
Molecular Formula |
C18H23FN4OS |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |
InChI |
InChI=1S/C18H23FN4OS/c1-11-16(19)17(21-12(2)20-11)24-10-13-6-8-23(9-7-13)18-22-14-4-3-5-15(14)25-18/h13H,3-10H2,1-2H3 |
InChI Key |
OBXKYBAYTUFQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC4=C(S3)CCC4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Tert-butyl-4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12236690.png)

![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12236698.png)
![3-[5-(Ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12236714.png)
![1-(3-fluorophenyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12236720.png)
![3-{[(1-isopropyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B12236725.png)
![N,N-dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B12236733.png)
![2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B12236746.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B12236750.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12236754.png)

![4-(3a-{[(4-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine](/img/structure/B12236777.png)
